

Application Notes and Protocol for the Recrystallization of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dinitroaniline

Cat. No.: B188716

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Abstract

This document provides a comprehensive protocol for the purification of **2,6-Dinitroaniline** via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This application note details the selection of an appropriate solvent, a step-by-step experimental procedure, and the necessary safety precautions for handling **2,6-Dinitroaniline**. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of **2,6-Dinitroaniline** is provided below. The selection of a suitable recrystallization solvent is predicated on the principle that the compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ N ₃ O ₄	[1]
Molecular Weight	183.12 g/mol	[1]
Appearance	Light orange needles	[1]
Melting Point	139-140 °C	[1][2]
Solubility in 95% Ethanol (Room Temp.)	~0.4 g / 100 mL	[1][2]
Solubility in 95% Ethanol (Hot)	Significantly Increased	[2]
Other Solubilities	Soluble in ether and hot benzene; practically insoluble in water and petroleum ether.	[1]

Experimental Protocol: Recrystallization of 2,6-Dinitroaniline

This protocol is adapted from a procedure published in Organic Syntheses and is a reliable method for obtaining high-purity **2,6-Dinitroaniline**.^[2]

Materials and Equipment:

- Crude **2,6-Dinitroaniline**
- 95% Ethanol
- Activated Carbon (Norit or equivalent)
- Filter Aid (Celite or equivalent)
- Erlenmeyer flasks (two, appropriately sized)
- Hot plate with magnetic stirring capabilities
- Reflux condenser

- Heated funnel
- Fluted filter paper
- Büchner funnel and filter flask
- Vacuum source
- Ice bath
- Spatula and glass stirring rod

Safety Precautions:

2,6-Dinitroaniline is a toxic substance. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

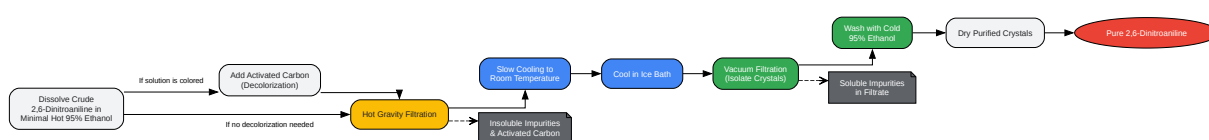
Procedure:

- Dissolution:
 - Place the crude **2,6-Dinitroaniline** into an Erlenmeyer flask with a magnetic stir bar.
 - Add a minimal amount of 95% ethanol.
 - Gently heat the mixture on a hot plate with stirring.
 - Continue to add small portions of hot 95% ethanol until the **2,6-Dinitroaniline** is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.
- Decolorization:
 - If the solution is colored due to impurities, remove the flask from the heat source.
 - Add a small amount of activated carbon (and filter aid) to the solution.

- Place the flask back on the hot plate, attach a reflux condenser, and gently boil the solution for 5-10 minutes. The activated carbon will adsorb colored impurities.
- Hot Gravity Filtration:
 - This step is crucial to remove the activated carbon and any other insoluble impurities.
 - Preheat a second Erlenmeyer flask and a gravity funnel (a heated funnel is recommended to prevent premature crystallization).^[2]
 - Place a piece of fluted filter paper in the funnel.
 - Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent the desired compound from crystallizing in the funnel.
- Crystallization:
 - Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified **2,6-Dinitroaniline**.
- Isolation of Crystals:
 - Collect the formed crystals by vacuum filtration using a Büchner funnel and a filter flask.
 - Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surfaces.
- Drying:
 - Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.
 - For complete drying, transfer the crystals to a watch glass or a desiccator.

- Purity Assessment:
 - Determine the melting point of the dried, recrystallized **2,6-Dinitroaniline**. A sharp melting point in the range of 139-140 °C indicates a high degree of purity.[1][2]

Experimental Workflow Diagram



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Caption: Workflow for the recrystallization of **2,6-Dinitroaniline**.

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References

- 1. 2,6-Dinitroaniline [drugfuture.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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